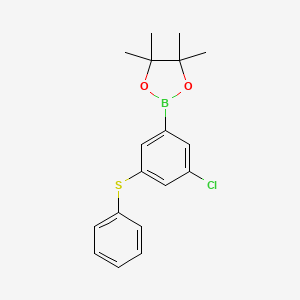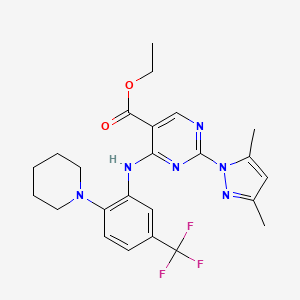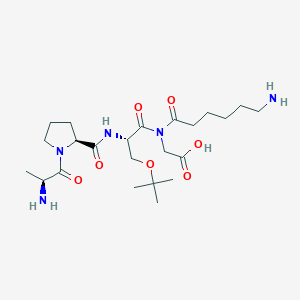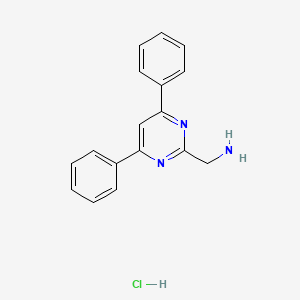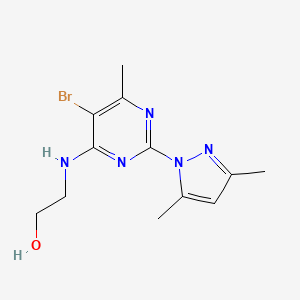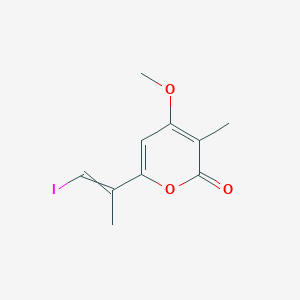
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one is an organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes an iodine atom attached to a propene group, a methoxy group, and a methyl group attached to a pyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of (E)-4-hydroxy-6-(1-iodoprop-1-en-2-yl)-3,5-dimethyl-2H-pyran-2-one with dimethyl sulfate and lithium carbonate in acetone. The reaction mixture is stirred at reflux for 18 hours, then cooled to room temperature and diluted with ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Applications De Recherche Scientifique
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action for 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyranone ring are likely involved in these interactions, potentially through covalent bonding or non-covalent interactions like hydrogen bonding or van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one: Similar structure but with an additional methyl group.
6-(1-bromoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one: Bromine instead of iodine.
6-(1-chloroprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one: Chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and interactions with other molecules, potentially leading to different biological activities or material properties.
Propriétés
Numéro CAS |
921603-50-1 |
|---|---|
Formule moléculaire |
C10H11IO3 |
Poids moléculaire |
306.10 g/mol |
Nom IUPAC |
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C10H11IO3/c1-6(5-11)8-4-9(13-3)7(2)10(12)14-8/h4-5H,1-3H3 |
Clé InChI |
RXMBYBCUZRESIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(OC1=O)C(=CI)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)

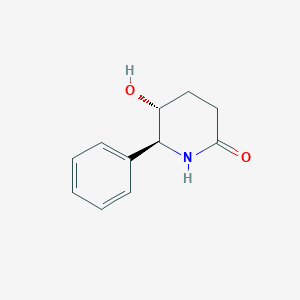
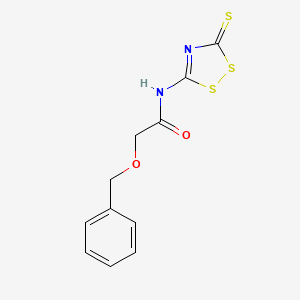
![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
